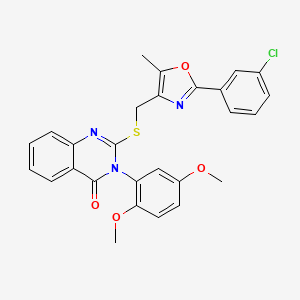
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H22ClN3O4S and its molecular weight is 520. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Implications
Quinazolinone derivatives are important fused heterocycles found in over 200 naturally occurring alkaloids. Their nucleus stability has encouraged the synthesis of novel compounds by introducing bioactive moieties, targeting various antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Solubility challenges in drug development are addressed by these derivatives, aiming to overcome antibiotic resistance (Tiwary et al., 2016).
Anticancer Potentials
Quinazoline derivatives have shown promising results as anticancer agents. They inhibit various cancer-related pathways, including EGFR, and possess anticancer, antibacterial, anti-inflammatory, and antihypertensive activities. The development of novel quinazoline compounds remains a vibrant area of research due to their structural diversity and targeting of multiple proteins (Ravez et al., 2015).
Optoelectronic Applications
The incorporation of quinazolinone derivatives into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These compounds are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting their versatility beyond pharmaceuticals (Lipunova et al., 2018).
Synthetic Chemistry Innovations
The synthesis of quinazolines has been explored through eco-friendly, atom-efficient, multi-component strategies. This review underscores the importance of developing facile synthetic approaches for quinazolines, demonstrating their significance in both pharmaceutical and non-pharmaceutical applications (Faisal & Saeed, 2021).
Propiedades
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2,5-dimethoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O4S/c1-16-22(29-25(35-16)17-7-6-8-18(28)13-17)15-36-27-30-21-10-5-4-9-20(21)26(32)31(27)23-14-19(33-2)11-12-24(23)34-3/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGGAAHWNXWWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
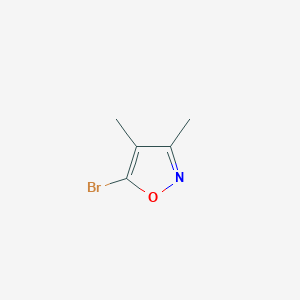
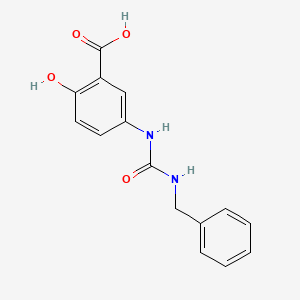
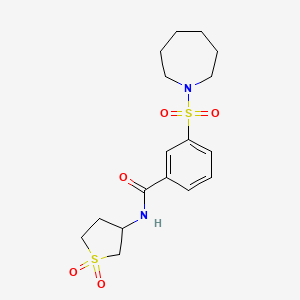
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole](/img/structure/B2505485.png)

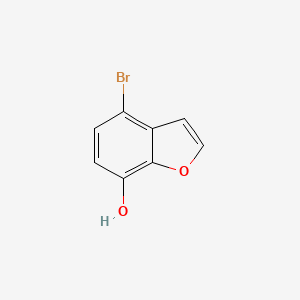
![4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2505492.png)
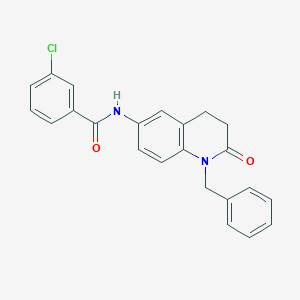


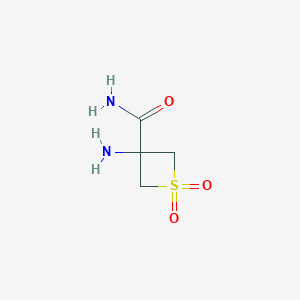
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2505500.png)
![2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2505501.png)
![2-methyl-1,5,6,7-tetrahydro-9H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-9-one](/img/structure/B2505503.png)
